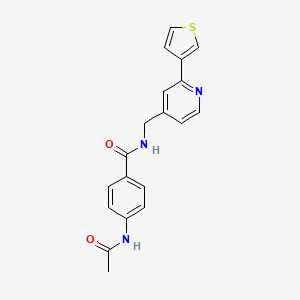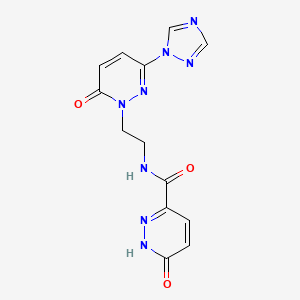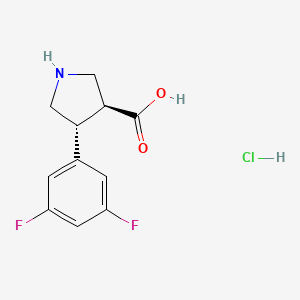![molecular formula C18H20N4O4S B2477802 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide CAS No. 941902-96-1](/img/structure/B2477802.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3) enzyme.
Wirkmechanismus
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of JAK3 enzyme by binding to its active site. This inhibition leads to the suppression of the JAK/STAT signaling pathway, which is involved in the regulation of various cytokines and growth factors. The inhibition of this pathway leads to the suppression of immune responses, the growth and proliferation of cancer cells, and the inflammation and neurodegeneration associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of JAK3 enzyme leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases. Inhibition of the JAK/STAT signaling pathway leads to the suppression of the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer. Inhibition of microglial cells leads to the suppression of inflammation and neurodegeneration associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide in lab experiments include its potent inhibition of JAK3 enzyme, its potential applications in various fields, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide. These include:
1. Further studies on the safety and efficacy of this compound in vivo.
2. Development of more potent and selective inhibitors of JAK3 enzyme.
3. Investigation of the potential applications of this compound in other fields, such as dermatology and ophthalmology.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and reduce toxicity.
5. Investigation of the potential applications of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. The starting material for the synthesis is 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, which is converted into 4-(morpholinosulfonyl)benzoic acid. This intermediate is then reacted with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-amine to give the final product.
Wissenschaftliche Forschungsanwendungen
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, this compound has been shown to inhibit the activity of JAK3 enzyme, which is involved in the signaling pathway of various cytokines. This inhibition leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases.
In oncology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit the growth of cancer cells. This compound targets the JAK/STAT signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, the growth and proliferation of cancer cells can be suppressed.
In neurology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of microglial cells, which are involved in the inflammation and neurodegeneration associated with these diseases.
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18(21-17-15-2-1-3-16(15)19-12-20-17)13-4-6-14(7-5-13)27(24,25)22-8-10-26-11-9-22/h4-7,12H,1-3,8-11H2,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXJEMCVFYGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)



![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)


![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)


![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)

